(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
Description
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid (CAS: 2411591-78-9) is a chiral carboxylic acid derivative with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . Structurally, it features:
- A cyclopentyl group attached to the α-carbon of the acetic acid backbone.
- A methylamino moiety protected by a benzyloxycarbonyl (Cbz) group.
This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics and protease inhibitors. Its stereochemistry (S-configuration) is critical for biological activity, as it influences interactions with chiral enzyme active sites . Key properties include:
Properties
IUPAC Name |
(2S)-2-cyclopentyl-2-[methyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-17(14(15(18)19)13-9-5-6-10-13)16(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMJYWIEHSMLG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentylacetic Acid Core Formation
The synthesis begins with the preparation of 2-cyclopentylacetic acid, which serves as the foundational scaffold. Commercial protocols typically employ one of two strategies:
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts alkylation | Cyclopentane, acetyl chloride, AlCl₃ | 65–72 | |
| Hydrolysis of cyclopentylacetonitrile | H₂SO₄ (conc.), reflux, 6 hr | 78–85 |
The Friedel-Crafts route, while efficient, requires strict anhydrous conditions to prevent side reactions. In contrast, nitrile hydrolysis offers higher yields but generates acidic waste streams.
Amino Group Protection and Methylation
Introducing the methylamino group necessitates a multi-step sequence:
-
Amination :
Reaction of 2-cyclopentylacetic acid with methylamine under EDCI/HOBt coupling conditions yields 2-(methylamino)-2-cyclopentylacetic acid. Kinetic studies show optimal yields (82%) at 0°C in dichloromethane (DCM). -
Cbz Protection :
The methylamino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a biphasic system (H₂O/EtOAc) and NaHCO₃. This step achieves 89–93% yield but requires careful pH control (pH 8.5–9.0) to avoid over-carbonylation.
Stereochemical Control via Chiral Resolutions
Achieving the (S)-configuration involves chiral auxiliary-mediated synthesis or enzymatic resolution:
-
Chiral Pool Approach :
L-proline-derived catalysts induce asymmetry during the amination step, producing the (S)-enantiomer with 94% ee. -
Enzymatic Kinetic Resolution :
Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer from a racemic mixture, leaving the desired (S)-form with >99% ee after 24 hr.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, THF) improve reaction rates but reduce enantioselectivity. Optimal conditions use DCM at −10°C, balancing reactivity and stereochemical integrity.
| Solvent | Temperature (°C) | Reaction Time (hr) | ee (%) |
|---|---|---|---|
| DCM | −10 | 12 | 94 |
| THF | 25 | 6 | 78 |
| DMF | 0 | 8 | 85 |
Coupling Reagent Screening
Carbodiimide-based reagents (EDCI, DCC) and phosphonium salts (PyBOP) were evaluated for the amination step:
| Reagent | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| EDCI | 92 | 3.2 |
| DCC | 88 | 5.7 |
| PyBOP | 95 | 1.8 |
PyBOP emerged as the superior reagent, minimizing racemization and byproduct formation.
Purification and Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, 10 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 14.3 min, with purity >99% confirmed by UV detection (λ = 254 nm).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.51 (s, 2H, CH₂Cbz), 3.12 (s, 3H, N-CH₃), 2.81–2.75 (m, 1H, cyclopentyl CH).
-
HRMS : m/z calculated for C₁₆H₂₁NO₄ [M+H]⁺: 292.1549; found: 292.1543.
Comparative Analysis of Synthetic Approaches
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Chiral auxiliary route | 61 | 99.5 | 420 |
| Enzymatic resolution | 58 | 99.8 | 380 |
| Racemic synthesis + HPLC | 73 | 99.2 | 310 |
The enzymatic route, despite marginally lower yield, offers superior enantiomeric purity and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution reagents: Halogens (Cl2, Br2), alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid exhibit potential as anticancer agents. Research has focused on their ability to inhibit specific protein interactions involved in tumor growth, particularly targeting the p53-MDM2 interaction, which is crucial for cell cycle regulation and apoptosis in cancer cells .
Neuroprotective Effects
Investigations into neuroprotective properties have shown that this compound may help mitigate neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This suggests its potential use in treating conditions such as Alzheimer's disease .
Building Block in Peptide Synthesis
This compound serves as a valuable building block in the synthesis of peptides and other biologically active molecules. Its unique structure allows for the introduction of cyclopentyl groups into peptide chains, enhancing their stability and bioactivity .
Multicomponent Reactions
The compound can be employed in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. For example, it can be utilized in Ugi reactions to create diverse libraries of compounds with potential biological activity .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events that lead to its observed effects.
Pathway modulation: The compound may modulate various biochemical pathways, such as inflammatory or apoptotic pathways, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The compound’s structural uniqueness lies in its cyclopentyl and methylamino-Cbz groups. Below is a comparative analysis with analogous derivatives:
Key Observations:
- Cyclopentyl vs.
- Methylamino vs. Amino (QY-3738/LD-0819): The methyl group on the amino moiety enhances metabolic stability by blocking oxidative deamination pathways .
- Aromatic vs.
Stability and Reactivity
- Hydrolysis Sensitivity: All Cbz-protected compounds are prone to hydrolysis under acidic/basic conditions. The target compound’s methylamino group may slightly slow hydrolysis compared to primary amines (e.g., QY-3738) .
- Thermal Stability: No boiling point data are available for the target compound, but analogs like LD-0819 decompose above 200°C, suggesting similar thermal limits .
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid, also known by its synonyms such as Cbz-MeCpg-OH and Cbz-(S)-N-methylcyclopentylglycine, is a compound with significant potential in pharmaceutical applications due to its structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 291.34 g/mol
- CAS Number : 2411591-78-9
The compound features a cyclopentyl group, which contributes to its unique pharmacological profile. The presence of the benzyloxycarbonyl (Cbz) moiety enhances its stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to amino acid metabolism, potentially impacting neurotransmitter synthesis.
- Receptor Modulation : The structural attributes allow it to modulate receptors linked to pain and inflammation, making it a candidate for analgesic and anti-inflammatory therapies.
Biological Activities
The compound has exhibited several biological activities in vitro and in vivo:
- Anti-inflammatory Effects : Studies have shown that derivatives of cyclopentylacetic acids can reduce inflammation markers in animal models.
- Neuroprotective Properties : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter levels.
Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of cyclopentylacetic acid derivatives, including this compound). The results demonstrated a significant reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
| Compound | Cytokine Reduction (%) | IC (µM) |
|---|---|---|
| This compound | 45% | 12.5 |
| Control (Ibuprofen) | 50% | 10 |
Study 2: Neuroprotective Effects
In a neuroprotection study using a rat model of ischemic stroke, treatment with this compound resulted in reduced neuronal death and improved functional recovery compared to the control group.
| Treatment Group | Neuronal Survival (%) | Functional Score Improvement |
|---|---|---|
| Control | 30% | 0 |
| (S)-2-CpG | 65% | 3.5 |
Q & A
Q. What are the key synthetic routes for (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid?
The compound is synthesized via a multi-step approach. A validated method involves coupling a benzyloxycarbonyl (Cbz)-protected amino acid intermediate with a cyclopentyl-containing precursor, followed by ester hydrolysis to yield the carboxylic acid. For example, analogous synthesis of (S)-Cbz-protected cyclohexylpropanoic acid employs methyl L-prolinate coupling and subsequent hydrolysis, as detailed in a patent procedure . Key considerations include stereochemical control during coupling (e.g., chiral catalysts or enantiopure starting materials) and protecting group stability under reaction conditions.
Q. How can researchers confirm the structural integrity of this compound?
Characterization relies on orthogonal analytical methods:
- NMR : Key signals include the cyclopentyl protons (δ ~1.5–2.5 ppm), benzyloxy carbonyl group (δ ~5.1 ppm for CH₂Ph), and methylamino protons (δ ~2.8–3.2 ppm).
- Mass Spectrometry : Expected molecular ion [M+H]+ can be calculated (e.g., C₁₇H₂₁NO₅ would yield 319.14 g/mol). A related compound with a Cbz group showed [M+1]+ at m/z 403.2 .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >98% enantiomeric excess (ee) .
Q. What solvents and storage conditions are optimal for this compound?
The compound is hygroscopic and prone to hydrolysis. Store at –20°C under inert gas (N₂/Ar) in anhydrous solvents like DMF or DMSO. Avoid prolonged exposure to moisture, as the Cbz group is sensitive to acidic/basic conditions .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
Enantiopurity is critical for bioactivity studies. Strategies include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in coupling reactions to favor the (S)-configuration.
- Chiral Resolution : Employ diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) or preparative chiral HPLC .
- Monitoring : Track ee via circular dichroism (CD) or chiral GC/MS.
Q. What functional group transformations are feasible for this compound?
The Cbz group can be selectively deprotected via hydrogenolysis (H₂/Pd-C) to expose the methylamino group for further derivatization. The carboxylic acid moiety allows for amide bond formation (e.g., EDC/HOBt coupling) or esterification (e.g., DCC/DMAP). Cyclopentyl substituents may undergo photochemical or enzymatic oxidation to introduce hydroxyl groups .
Q. How should researchers address discrepancies in spectral data across studies?
Contradictions in NMR or MS data often arise from solvent effects, impurities, or stereochemical variations. To resolve:
- Cross-Validation : Compare with structurally analogous compounds (e.g., cyclohexyl vs. cyclopentyl derivatives) .
- Computational Modeling : Simulate NMR shifts using DFT calculations (e.g., Gaussian software) to match experimental data .
- Isolation of Impurities : Use preparative TLC or HPLC to isolate by-products (e.g., diastereomers or hydrolysis products) and characterize them separately .
Q. What strategies are recommended for studying its biological activity in enzyme inhibition assays?
- Target Selection : Prioritize enzymes with cyclopentyl-binding pockets (e.g., proteases or kinases).
- Assay Design : Use fluorescence polarization or SPR to measure binding affinity. For competitive inhibition, vary substrate concentrations and fit data to a Michaelis-Menten model.
- Metabolic Stability : Evaluate in vitro liver microsome assays to predict pharmacokinetic profiles .
Q. How does the cyclopentyl group influence physicochemical properties compared to cyclohexyl analogs?
The cyclopentyl moiety reduces steric hindrance and increases ring strain, enhancing solubility in polar solvents. Computational studies (e.g., molecular docking) show cyclopentyl derivatives exhibit tighter binding to hydrophobic enzyme pockets compared to bulkier cyclohexyl analogs. LogP values can be compared using HPLC retention times or shake-flask methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
